molecular formula C10H6BrN3O2 B13927315 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Cat. No.: B13927315
M. Wt: 280.08 g/mol
InChI Key: QLBIDTSROBYAQF-UHFFFAOYSA-N
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Description

7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-keto-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile.

    Reduction: Formation of 8-hydroxy-5-methyl-6-hydroxy-5,6-dihydro-1,5-naphthyridine-2-carbonitrile.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with similar biological activities.

    1,8-Naphthyridine: Known for its antimicrobial properties.

    Quinolones: A class of compounds with a similar core structure and broad-spectrum antimicrobial activity.

Uniqueness

7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H6BrN3O2

Molecular Weight

280.08 g/mol

IUPAC Name

7-bromo-8-hydroxy-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6BrN3O2/c1-14-6-3-2-5(4-12)13-8(6)9(15)7(11)10(14)16/h2-3,15H,1H3

InChI Key

QLBIDTSROBYAQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)Br)O)N=C(C=C2)C#N

Origin of Product

United States

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